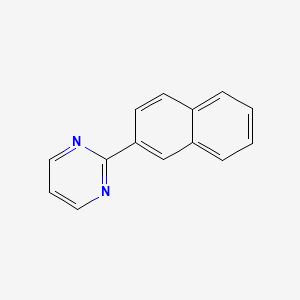
2-(2-Naphthyl-3-D)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthyl-3-D)pyrimidine is a heterocyclic compound that contains both a naphthalene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with suitable pyrimidine precursors. One common method involves the reaction of 2-naphthol with an aldehyde and ammonium acetate under acidic conditions to form the desired pyrimidine derivative . Another approach includes the use of multi-component reactions involving 2-naphthol, aldehydes, and amines under catalytic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale multi-component reactions due to their efficiency and cost-effectiveness. These methods typically involve the use of catalysts such as zinc chloride or copper salts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-(2-Naphthyl-3-D)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines . These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms within the ring.
Biological Activity
2-(2-Naphthyl-3-D)pyrimidine is a heterocyclic compound that combines a naphthalene ring with a pyrimidine structure. Its unique molecular architecture has garnered attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C14H10N2
Molecular Weight: 206.24 g/mol
IUPAC Name: 2-naphthalen-2-ylpyrimidine
Canonical SMILES: C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their functions. The compound's interactions with cellular pathways suggest potential applications in treating various diseases, including cancer and inflammatory conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, with IC50 values comparable to standard chemotherapeutic agents. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 33 nM in various cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Preliminary studies indicated that derivatives of pyrimidines can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antiproliferative Activity : A study investigating the antiproliferative effects of various pyrimidine derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells, leading to cell cycle arrest and apoptosis .
- Mechanistic Insights : In a mechanistic study, it was shown that the compound interacts with tubulin at the colchicine-binding site, disrupting microtubule dynamics and leading to reduced cell viability in cancer models .
- In Vivo Efficacy : Animal models have demonstrated that compounds related to this compound can inhibit tumor growth and metastasis more effectively than traditional treatments. For example, a related compound showed enhanced inhibition of tumor angiogenesis in vivo compared to standard agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 10–33 nM | Significant reduction in COX-2 | Tubulin binding and enzyme inhibition |
| Pyrido[4,3-d]pyrimidines | 15–40 nM | Moderate | Multi-target kinase inhibition |
| Pyrrolo[3,4-d]pyrimidines | 20–50 nM | Low | Direct interaction with RTKs |
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-naphthalen-2-ylpyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H |
InChI Key |
ZMBRRTOSJMWLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















